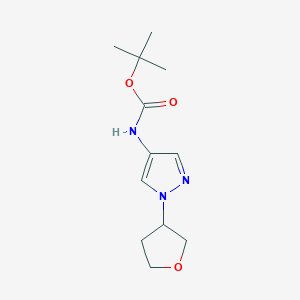

tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate

Description

This compound is a carbamate-protected pyrazole derivative featuring a tetrahydrofuran (THF) substituent at the pyrazole’s 1-position. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Such derivatives are pivotal intermediates in medicinal chemistry, particularly in kinase inhibitor development, due to their ability to modulate electronic and steric properties .

Properties

IUPAC Name |

tert-butyl N-[1-(oxolan-3-yl)pyrazol-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-9-6-13-15(7-9)10-4-5-17-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYHJVZRKOCPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate typically involves the reaction of tetrahydrofuran derivatives with pyrazole derivatives under specific conditions. One common method involves the reductive amination of tetrahydrofuran-3-ylamine with pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the tetrahydrofuran or pyrazole rings.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted carbamates or pyrazole derivatives.

Scientific Research Applications

tert-Butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and metabolic pathways.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations

Chromenone and fluorophenyl substituents in enhance planar aromaticity, favoring π-stacking interactions in kinase binding pockets.

Synthetic Flexibility :

- Suzuki coupling () and Pd-catalyzed methods are common for introducing aryl/heteroaryl groups.

- Deprotection strategies (e.g., TFA in ) highlight the tert-butyl carbamate’s utility in stepwise synthesis.

Reactivity and Safety :

- The propargyl derivative () poses handling risks due to alkyne reactivity, unlike the THF-containing target compound.

- Chloro-substituted analogs () offer sites for further functionalization but may require careful purification.

Physicochemical Properties: Melting points (e.g., 163–166°C in ) suggest higher crystallinity for chromenone-containing derivatives, impacting formulation.

Research Implications

- Medicinal Chemistry : The THF moiety in the target compound may balance lipophilicity and solubility, advantageous for blood-brain barrier penetration in CNS-targeted drugs.

- Material Science : Propargyl derivatives () are valuable for polymer or bioconjugate synthesis via click chemistry.

- Unanswered Questions: Limited data on the target compound’s biological activity (e.g., IC₅₀ values) in the evidence necessitates further studies.

Biological Activity

Tert-butyl (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamate, identified by its CAS number 1798041-59-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.31 g/mol. The compound features a tetrahydrofuran moiety and a pyrazole ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 1798041-59-4 |

| Structure | Chemical Structure |

Research indicates that compounds containing pyrazole and tetrahydrofuran structures often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific mechanism of action for this compound may involve the inhibition of specific kinases or other target proteins in cellular pathways.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can modulate various signaling pathways. For instance, compounds with pyrazole derivatives have been shown to inhibit kinases such as MELK (Maternal Embryonic Leucine Zipper Kinase), which is implicated in cell proliferation and survival.

A study investigating the selectivity profile of related compounds found that certain pyrazole derivatives exhibit potent kinase inhibition with IC50 values in the nanomolar range, suggesting that this compound may similarly affect kinase activity.

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| HTH-01-091 | 10.5 | MELK |

| OTSSP167 | 100 | Various Kinases |

Case Studies

Case Study 1: Anti-Cancer Activity

In a recent study, compounds structurally similar to this compound were evaluated for their anti-cancer properties. These compounds were found to induce apoptosis in cancer cell lines through the activation of caspase pathways and cell cycle arrest at the G2/M phase. The findings suggest that the presence of the tetrahydrofuran moiety enhances the cytotoxic effects against specific cancer types.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The study reported that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.